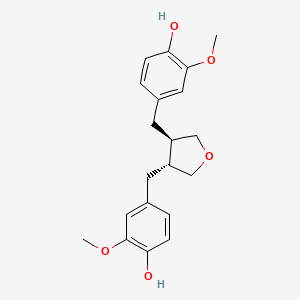
Anhydrosecoisolariciresinol
Übersicht
Beschreibung
Anhydrosecoisolariciresinol is a lignan, a type of polyphenolic compound found in plants. It is an acid degradation product of secoisolariciresinol, which is primarily found in flaxseeds. Lignans like this compound are known for their potential health benefits, including antioxidant, antimicrobial, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Anhydrosecoisolariciresinol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Chemie und Reaktionen von Lignanen verwendet.
Biologie: Untersucht auf seine Rolle in pflanzlichen Abwehrmechanismen und Interaktionen mit Mikroorganismen.
Medizin: Studiert auf seine potenziellen krebshemmenden Eigenschaften, insbesondere gegen Brustkrebszelllinien wie MCF-7 und MDA-MB-231
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene Mechanismen aus:
Antioxidative Aktivität: Es fängt freie Radikale ab und schützt so Zellen vor oxidativem Schaden.
Antimikrobielle Aktivität: Es stört mikrobielle Zellmembranen und hemmt das Wachstum von Bakterien und Pilzen.
Krebshemmende Aktivität: Es induziert Apoptose (programmierter Zelltod) in Krebszellen und hemmt deren Proliferation. .
Ähnliche Verbindungen:
Secoisolariciresinol: Der Vorläufer von this compound, der in Leinsamen vorkommt.
Secoisolariciresinol Diglucosid: Eine glykosylierte Form von Secoisolariciresinol.
Dehydrodiconiferylalkohol-4-β-D-glucosid: Ein Neolignan mit ähnlichen biologischen Aktivitäten.
Vergleich: this compound ist einzigartig aufgrund seiner Bildung durch Säureabbau und seiner unterschiedlichen Furanringstruktur. Im Vergleich zu Secoisolariciresinol und seiner Diglucosidform zeigt this compound unterschiedliche biologische Aktivitäten und Stabilität unter verschiedenen Bedingungen .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Anhydrosecoisolariciresinol kann durch säurekatalysierte Dehydratisierung von Secoisolariciresinol synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung starker Säuren wie Salzsäure oder Schwefelsäure unter kontrollierten Bedingungen, um die Entfernung von Wassermolekülen aus Secoisolariciresinol zu erleichtern, was zur Bildung von this compound führt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion von Secoisolariciresinol aus Leinsamen, gefolgt von seiner Umwandlung in this compound durch Säurebehandlung. Der Prozess umfasst Schritte wie Lösungsmittelextraktion, Säurehydrolyse und Reinigung durch Verfahren wie präparative Hochleistungsflüssigkeitschromatographie (HPLC) .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Anhydrosecoisolariciresinol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können es wieder in Secoisolariciresinol umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Die Bedingungen variieren je nach dem einzuführenden Substituenten, beinhalten aber oft Katalysatoren und spezifische Lösungsmittel.
Hauptprodukte, die gebildet werden:
Oxidation: Verschiedene oxidierte Lignane.
Reduktion: Secoisolariciresinol.
Substitution: Derivate mit verschiedenen funktionellen Gruppen
Wirkmechanismus
Anhydrosecoisolariciresinol exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. .
Vergleich Mit ähnlichen Verbindungen
Secoisolariciresinol: The precursor to anhydrosecoisolariciresinol, found in flaxseeds.
Secoisolariciresinol Diglucoside: A glycosylated form of secoisolariciresinol.
Dehydrodiconiferyl Alcohol-4-β-D-glucoside: A neolignan with similar biological activities.
Comparison: this compound is unique due to its formation through acid degradation and its distinct furan ring structure. Compared to secoisolariciresinol and its diglucoside form, this compound exhibits different biological activities and stability under various conditions .
Eigenschaften
IUPAC Name |
4-[[(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUIJKVZZROIQ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


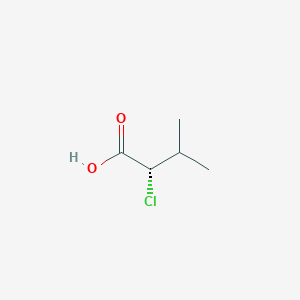
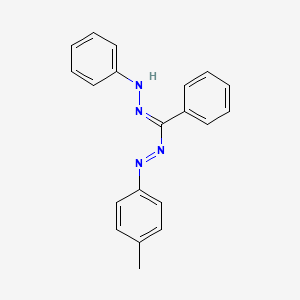
![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B1631067.png)
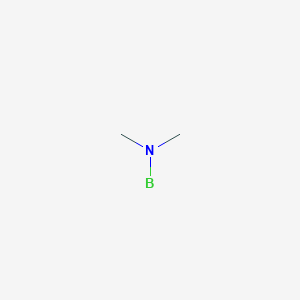
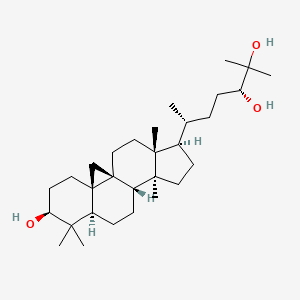
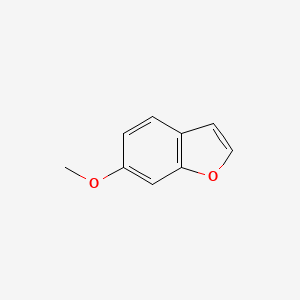

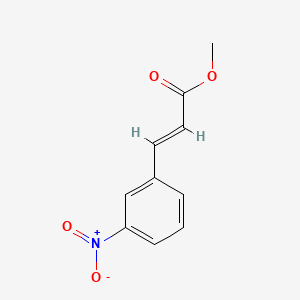

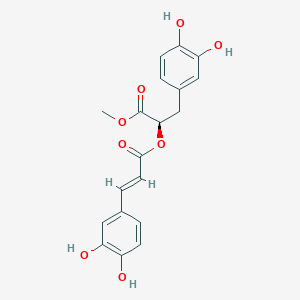
![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)
